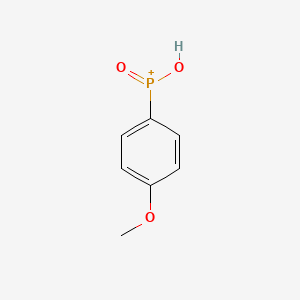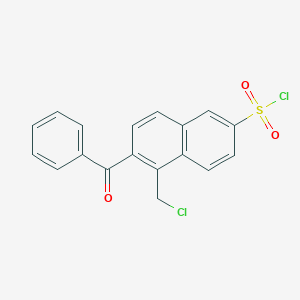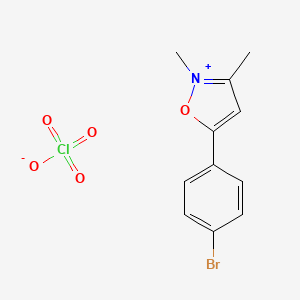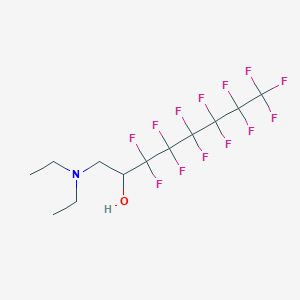
1-(Diethylamino)-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Diethylamino)-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-2-ol is a fluorinated organic compound with a complex structure. This compound is characterized by the presence of a diethylamino group and multiple fluorine atoms, which contribute to its unique chemical properties. Fluorinated compounds are often of interest in various fields due to their stability, lipophilicity, and ability to interact with biological systems.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diethylamino)-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-2-ol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a fluorinated alkyl halide with diethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then subjected to purification processes such as distillation or chromatography to isolate the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the final product meets the required specifications for various applications.
化学反应分析
Types of Reactions
1-(Diethylamino)-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-2-ol can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学研究应用
1-(Diethylamino)-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological interactions and as a potential drug candidate.
Medicine: Its stability and lipophilicity are advantageous in the development of pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-(Diethylamino)-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-2-ol involves its interaction with specific molecular targets. The diethylamino group can interact with various receptors or enzymes, while the fluorinated chain enhances the compound’s ability to penetrate biological membranes. This combination of properties allows the compound to exert its effects through multiple pathways, making it a versatile tool in research and development.
相似化合物的比较
Similar Compounds
Diethylamino hydroxybenzoyl hexyl benzoate: Another compound with a diethylamino group, used as a UV filter.
Procainamide: A compound with a diethylamino group, used as an antiarrhythmic agent.
Uniqueness
1-(Diethylamino)-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-2-ol stands out due to its high degree of fluorination, which imparts unique chemical and physical properties. This makes it particularly useful in applications where stability and lipophilicity are crucial.
属性
CAS 编号 |
53269-56-0 |
|---|---|
分子式 |
C12H14F13NO |
分子量 |
435.22 g/mol |
IUPAC 名称 |
1-(diethylamino)-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-2-ol |
InChI |
InChI=1S/C12H14F13NO/c1-3-26(4-2)5-6(27)7(13,14)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h6,27H,3-5H2,1-2H3 |
InChI 键 |
PBCRHDGFJAETKU-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


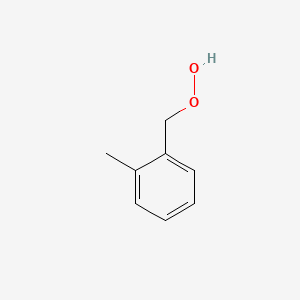
![Silanamine, 1,1,1-trimethyl-N-[tris(1-methylethyl)phosphoranylidene]-](/img/structure/B14639792.png)
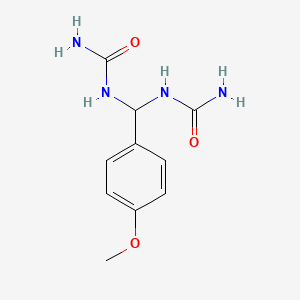
![6-amino-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol;4-methylbenzenesulfonic acid](/img/structure/B14639804.png)
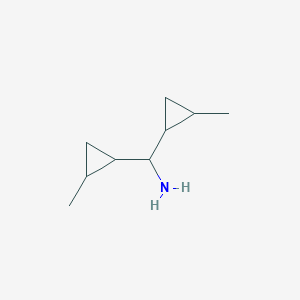
![7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane, 1,10-dimethyl-](/img/structure/B14639815.png)
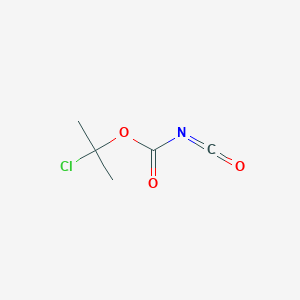
![N-(Propan-2-yl)-3-[(prop-2-en-1-yl)oxy]pyrazin-2-amine](/img/structure/B14639822.png)
![1-Methyl-3-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]-2-phenyl-1H-indole](/img/structure/B14639823.png)
